4-Ethynylpyrrolidin-2-one
Overview
Description
4-Ethynylpyrrolidin-2-one is a useful research compound. Its molecular formula is C6H7NO and its molecular weight is 109.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrrolidin-2-one derivatives have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
Mode of Action
It’s worth noting that the pyrrolidine ring, a key component of 4-ethynylpyrrolidin-2-one, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidin-2-one derivatives have been associated with various biological activities, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidin-2-one derivatives have been associated with diverse biological activities, suggesting they may have various significant effects at the molecular and cellular levels .
Action Environment
It’s worth noting that the synthesis of pyrrolidin-2-ones has been achieved under mild conditions without using a metal, suggesting some level of environmental stability .
Biochemical Analysis
Biochemical Properties
4-Ethynylpyrrolidin-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s ethynyl group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation. For instance, this compound has been shown to interact with cytochrome P450 enzymes, affecting their catalytic activity . Additionally, the lactam ring of this compound can engage in hydrogen bonding with amino acid residues in proteins, influencing protein structure and function .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, the compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . This is achieved through the modulation of cell signaling pathways, such as the MAPK and PI3K/Akt pathways . Furthermore, this compound can alter gene expression by affecting transcription factors and epigenetic regulators, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation . For example, this compound inhibits the activity of histone deacetylases (HDACs), resulting in increased acetylation of histones and changes in gene expression . Additionally, the compound can form covalent adducts with DNA, leading to DNA damage and activation of DNA repair pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth in cancer models . At high doses, this compound can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve therapeutic benefits without causing adverse effects . These findings underscore the importance of dosage optimization in the development of this compound-based therapies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels . Additionally, this compound can influence the activity of metabolic enzymes, altering the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, affecting its localization and function . The distribution of the compound within tissues is influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function . The compound is predominantly localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by nuclear localization signals (NLSs) and post-translational modifications that direct this compound to the nucleus . Additionally, the compound can be found in the cytoplasm, where it interacts with cytoplasmic proteins and participates in cellular signaling pathways .
Properties
IUPAC Name |
4-ethynylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-2-5-3-6(8)7-4-5/h1,5H,3-4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFWRGMDQQGKOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CC(=O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2098062-96-3 | |
Record name | 4-ethynylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.